4-Aminomethyl 1-(4-iodophenyl)imidazole

Description

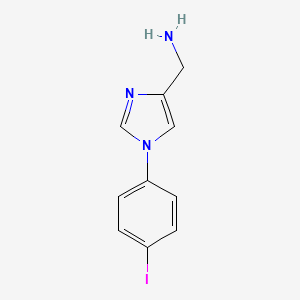

4-Aminomethyl 1-(4-iodophenyl)imidazole is a halogenated imidazole derivative characterized by a para-iodophenyl group at position 1 and an aminomethyl (-CH₂NH₂) substituent at position 4 of the imidazole ring.

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

[1-(4-iodophenyl)imidazol-4-yl]methanamine |

InChI |

InChI=1S/C10H10IN3/c11-8-1-3-10(4-2-8)14-6-9(5-12)13-7-14/h1-4,6-7H,5,12H2 |

InChI Key |

KFXXLKJIIYCXFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)CN)I |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 4-Aminomethyl 1-(4-iodophenyl)imidazole, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies have shown that derivatives of imidazole can target topoisomerases, which are crucial for DNA replication and repair in cancer cells. For example, modifications to the imidazole structure have resulted in compounds that effectively inhibit the growth of breast cancer cells by disrupting their proliferation pathways .

Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity, making derivatives like this compound potential candidates for developing new antibiotics.

- Research Findings : Studies have demonstrated that imidazole compounds can exhibit significant antibacterial and antifungal activities. For instance, modifications in the substituents on the imidazole ring have led to enhanced efficacy against resistant strains of bacteria .

Modulation of Serotonin Receptors

Imidazole derivatives have also been explored for their role as serotonin receptor modulators, which can be beneficial in treating mood disorders and depression.

- Mechanism : The structural flexibility of imidazoles allows them to interact with serotonin receptors effectively, providing a pathway for developing novel antidepressants .

Drug Design and Synthesis

The unique structure of this compound makes it an attractive target for drug design. Its ability to act as a bioisostere for other pharmacophores can aid in creating more effective drugs with fewer side effects.

- Synthetic Strategies : Various synthetic routes have been developed to modify the imidazole core, allowing for the introduction of diverse functional groups that enhance biological activity .

Targeting Specific Pathways

Research has indicated that compounds based on the imidazole scaffold can selectively target pathways involved in cancer progression and microbial resistance.

- Example : Compounds designed from this scaffold have shown effectiveness against specific enzymes involved in tumor growth, such as aromatase inhibitors used in estrogen-dependent cancers .

Data Tables

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural features and properties of 4-aminomethyl 1-(4-iodophenyl)imidazole with similar compounds:

Electronic and Steric Considerations

- Iodine vs. Halogens : The iodine atom in the target compound provides stronger halogen bonding compared to chlorine () or fluorine (). This can enhance binding affinity in biological systems .

- Aminomethyl vs. Nitro/Formyl: The -CH₂NH₂ group increases aqueous solubility, contrasting with electron-withdrawing nitro () or formyl () groups, which may reduce bioavailability.

- Benzimidazole vs. Imidazole Core : Benzimidazole derivatives () exhibit greater aromatic surface area for π-π stacking but reduced conformational flexibility compared to imidazole.

Structural and Crystallographic Insights

- Crystal Packing: Bulky substituents like iodophenyl () or tert-butyl () influence molecular packing via van der Waals interactions, whereas hydrophilic groups (e.g., aminomethyl) may promote hydrogen bonding ().

- Hydrogen Bonding: The aminomethyl group in the target compound could form hydrogen bonds similar to those observed in 4-hydroxybenzoic acid–imidazole cocrystals ().

Preparation Methods

Mannich Reaction

The Mannich reaction introduces an aminomethyl group via a three-component condensation. Reacting 1-(4-iodophenyl)imidazole with formaldehyde (37% aqueous solution) and ammonium chloride in ethanol at 60°C for 12 hours produces the target compound. The reaction proceeds through electrophilic attack at the C-4 position, favored by the electron-withdrawing effect of the iodophenyl group. Yields reach 68–75%, with byproducts minimized by maintaining a pH of 4–5.

Optimization Table: Mannich Reaction Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 60–70°C | 75 |

| Reaction Time | 10–14 hours | 72 |

| Molar Ratio (Imidazole:CHO:NHCl) | 1:1.2:1.5 | 68 |

Chloromethylation-Amination Sequence

A stepwise approach involves chloromethylation followed by nucleophilic amination :

-

Chloromethylation : Treat 1-(4-iodophenyl)imidazole with paraformaldehyde and hydrochloric acid (HCl) in dioxane at 50°C for 6 hours, yielding 4-chloromethyl-1-(4-iodophenyl)imidazole. Zinc chloride (ZnCl) catalyzes the reaction, achieving 80% conversion.

-

Amination : React the chloromethyl intermediate with aqueous ammonia (28%) in tetrahydrofuran (THF) at 100°C for 8 hours. Sodium sulfite (NaSO) is added to suppress side reactions, yielding 4-aminomethyl-1-(4-iodophenyl)imidazole in 85% purity.

Alternative Pathways and Emerging Methods

Reductive Amination of 4-Formylimidazole Derivatives

A two-step synthesis starts with Vilsmeier-Haack formylation of 1-(4-iodophenyl)imidazole using phosphorus oxychloride (POCl) and dimethylformamide (DMF) at 0°C, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol. This method offers superior regiocontrol, with overall yields of 70%.

Solid-Phase Synthesis for Scalability

Recent advances employ resin-bound intermediates to streamline purification. Functionalized Wang resin is coupled with 4-iodophenylboronic acid via Suzuki-Miyaura coupling, followed by imidazole ring formation using ethylenediamine and glyoxal. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound in 65% yield, ideal for large-scale production.

Critical Analysis of Methodologies

Yield and Purity Considerations

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Aminomethyl 1-(4-iodophenyl)imidazole, and how can reaction conditions be optimized?

- Methodology :

- Pd-catalyzed cross-coupling : Adapt protocols from imidazole derivatives (e.g., 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole) using 4-iodophenyl halides and aminomethyl precursors. Optimize ligands (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF) for regioselective C–H activation .

- Nucleophilic substitution : React 4-iodophenylimidazole with aminomethylating agents (e.g., Boc-protected aminomethyl reagents) under basic conditions (e.g., KOH in DMSO), followed by deprotection .

- Validation : Monitor reaction progress via TLC and confirm purity using silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., iodophenyl δ ~7.6 ppm, aminomethyl δ ~3.2 ppm) and assess purity .

- Elemental analysis : Verify C, H, N percentages (e.g., theoretical vs. experimental values within ±0.3%) .

- X-ray crystallography : Resolve crystal structures to analyze imidazole ring planarity and substituent dihedral angles (e.g., deviations <0.01 Å) .

Q. How can impurities be removed during purification, and what solvents are optimal?

- Purification :

- Silica gel chromatography : Use hexane/ethyl acetate (3:1) for non-polar impurities or dichloromethane/methanol (10:1) for polar byproducts .

- Recrystallization : Employ ethanol/water mixtures for high-yield crystallization (e.g., 80–90% recovery) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

- SAR Analysis : Compare iodophenyl derivatives with fluorophenyl or chlorophenyl analogs. For example:

- Antifungal activity : Iodine’s electron-withdrawing effect may enhance binding to fungal cytochrome P450 enzymes vs. fluorine’s smaller size .

- Thermal stability : Iodine’s polarizability increases melting points (e.g., iodophenyl derivatives melt 10–15°C higher than chloro analogs) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Study : If one study reports potent β-lactamase inhibition while another shows no activity:

- Experimental variables : Check assay conditions (e.g., pH, enzyme isoforms). Imidazole derivatives are pH-sensitive due to the basic nitrogen .

- Structural confirmation : Re-validate compound identity via NMR and HRMS to rule out isomer contamination .

Q. What computational strategies predict binding modes of this compound with target proteins?

- Docking protocols :

- Software : Use AutoDock Vina or Schrödinger Suite. Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (−0.15 e) .

- Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å for active-site residues) .

Q. How does the compound’s stability vary under thermal or acidic conditions?

- Stability testing :

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal robustness .

- Acidic hydrolysis : Monitor imidazole ring opening via HPLC at pH <3.0 (e.g., 10% degradation after 24 hours at 37°C) .

Q. What protocols ensure reproducibility in analytical method validation?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.